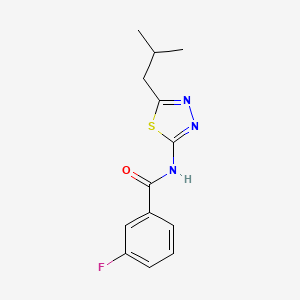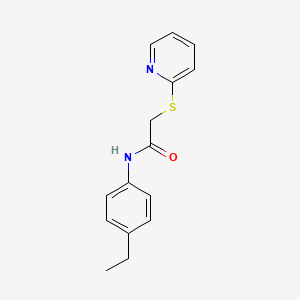![molecular formula C20H17F2N3O2 B5516049 (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of compounds that combine structural motifs from difluorophenyl groups, imidazo[1,2-a]pyridines, and piperidinyl methanones. Such compounds are often investigated for their biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step organic reactions, including amidation, Friedel-Crafts acylation, and dehydration reactions. For example, Zheng Rui (2010) described the synthesis of a related compound through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Compounds with structural elements similar to (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone have been synthesized and studied for their optical properties. For instance, a series of diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized, showcasing absorption and fluorescence spectra with notable Stokes' shifts. These shifts and quantum yields suggest potential applications in materials science, specifically in the development of luminescent materials for various technologies (Volpi et al., 2017).
Antiproliferative and Antimicrobial Activities
Research on compounds containing elements of the query molecule has revealed significant biological activities. Specifically, conjugates of imidazo[4,5-b]pyridin and indolylmethanone have shown considerable antiproliferative activity against several human cancer cell lines. Such studies suggest the potential utility of these compounds as templates for the development of new anticancer agents (Mullagiri et al., 2018).
Similarly, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and displayed good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Mallesha & Mohana, 2014).
Novel Synthetic Methods
Innovative synthetic methods have been developed for compounds with structural similarities, expanding the possibilities for synthesizing a broad range of imidazo[1,5-α]pyridines. These methods leverage anomeric stereoauxiliary strategies to access a wide variety of products, potentially including those with the specific structure of interest. Such advancements in synthetic chemistry could facilitate the exploration of new materials and pharmaceuticals (Zeng et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-3-1-14(11-17(16)22)19(26)13-5-8-24(9-6-13)20(27)15-2-4-18-23-7-10-25(18)12-15/h1-4,7,10-13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVOINXQZXADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)



![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)